2-Amino-6-bromonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H4BrN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a bromine atom at the 6-position of the pyridine ring. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonicotinonitrile can be achieved through several methods. One efficient approach involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the bromination of 2-aminonicotinonitrile, followed by purification processes to obtain the desired product. The use of microwave irradiation has also been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the bromine atom.
- Coupling reactions produce biaryl compounds with extended conjugation.
Scientific Research Applications
2-Amino-6-bromonicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-5-bromo-nicotinonitrile: Similar in structure but with the bromine atom at the 5-position.
2-Amino-6-bromopyridine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
Uniqueness: 2-Amino-6-bromonicotinonitrile stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.
Biological Activity
2-Amino-6-bromonicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group at the 2-position and a bromine atom at the 6-position of the pyridine ring. Its molecular formula is C6H5BrN2. This unique arrangement of functional groups contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various molecular targets:
- Cytotoxic Activity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the inhibition of specific kinases, which play crucial roles in cell proliferation and survival.
- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment. For instance, it may interact with kinases similar to the MNK1/2 inhibitors, which are known to affect eIF4E phosphorylation, a critical step in oncogenic signaling pathways .
In Vitro Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition. The IC50 values varied among different cell lines, indicating selective toxicity.
- Mechanism Elucidation :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | CAS Number | Key Differences |
---|---|---|
2-Amino-5-bromonicotinonitrile | 709652-82-4 | Bromine at the 5-position instead of 6 |
4-Amino-6-bromonicotinonitrile | 1369851-48-8 | Amino group at the 4-position |
5-Bromo-4-methylnicotinonitrile | 890092-52-1 | Contains a methyl group affecting properties |
This table highlights how variations in substitution patterns influence biological activity, suggesting that the specific positioning of functional groups is crucial for optimal interaction with biological targets.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : In a study involving breast cancer cell lines (MDA-MB-231), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
- Case Study 2 : Another investigation highlighted its potential as an enzyme inhibitor, demonstrating significant inhibition of kinase activity in vitro. This suggests that further exploration could lead to novel therapeutic agents targeting specific cancer-related pathways .
Properties
IUPAC Name |
2-amino-6-bromopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWKGMKRRXRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.